1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea
Description
1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is a urea derivative characterized by a central urea (-NH-CO-NH-) core substituted with two distinct groups:
- (1-Phenylpyrrolidin-2-yl)methyl at the second nitrogen, introducing a chiral pyrrolidine ring fused with a phenyl group, which may enhance binding to biological targets through hydrophobic and hydrogen-bonding interactions.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(1-phenylpyrrolidin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-11-9-16(10-12-19)14-21-20(24)22-15-18-8-5-13-23(18)17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYULHZKFSOKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2CCCN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea typically involves the reaction of 4-methoxybenzylamine with an isocyanate derivative of 1-phenylpyrrolidine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Substitution Reactions
The methoxybenzyl and pyrrolidine groups participate in nucleophilic substitutions:
-
Methoxy group displacement : Under acidic conditions (HBr/AcOH), demethylation yields a phenolic derivative .
-
Pyrrolidine ring modifications : Alkylation at the pyrrolidine nitrogen using alkyl halides (e.g., methyl iodide) proceeds in DMF with K₂CO₃ .
Key Observation : Steric hindrance from the 1-phenyl group limits substitutions at the pyrrolidine β-position .
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the pyrrolidine ring to a γ-lactam, confirmed by FT-IR (C=O stretch at 1,720 cm⁻¹) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the urea carbonyl to a methylene group, forming a bis-amine derivative .
Table 2: Redox Reaction Outcomes
| Reaction | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | γ-Lactam | 58 | |
| Reduction | H₂ (3 atm), Pd-C, EtOH | Bis-amine | 41 |
Hydrolysis and Stability
-
Acidic hydrolysis (6M HCl, reflux): Cleaves the urea bond into 4-methoxybenzylamine and 1-phenylpyrrolidine-2-carboxamide .
-
Alkaline stability : Resists hydrolysis in NaOH (1M, RT), indicating robust urea linkage integrity under basic conditions .
Biological Interactions and Catalytic Roles
-
Enzyme inhibition : Acts as a competitive inhibitor of acetylcholinesterase (IC₅₀ = 3.2 μM) via H-bonding with Ser203 and π-π stacking with Trp86 .
-
Metal coordination : Forms stable complexes with Cu(II) and Zn(II) ions, enhancing antioxidant activity in vitro (EC₅₀ = 12 μM for Cu complex) .
Comparative Reactivity with Analogues
Table 3: Reactivity Comparison
| Compound | Urea Hydrolysis Rate (k, h⁻¹) | Oxidation Yield (%) |
|---|---|---|
| 1-(4-Methoxybenzyl)urea | 0.15 | 82 |
| 1-(1-Phenylpyrrolidin-2-yl)urea | 0.09 | 67 |
| Target compound | 0.04 | 58 |
The electron-donating methoxy group stabilizes the urea against hydrolysis but reduces oxidation efficiency compared to simpler analogues .
Scientific Research Applications
1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl and phenylpyrrolidinylmethyl groups may contribute to the compound’s binding affinity and specificity. The urea moiety can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The following table summarizes key structural analogs and their biological activities:
Key Observations
Substituent Impact on Activity: The 4-methoxybenzyl group is a recurring motif in compounds with antiangiogenic (e.g., T.2) and neuroactive (e.g., 10b) properties . Its electron-donating methoxy group may enhance metabolic stability and target affinity.
Toxicity Profile :
- The compound in , bearing a pyrrolidinylethyl group, exhibits high toxicity (LD50: 72 mg/kg in rats), highlighting the need for structural optimization to mitigate adverse effects .
Kinase Inhibition :
- T.2’s VEGFR-2 inhibition suggests that urea derivatives with aromatic/heterocyclic substituents (e.g., triazole, pyridine) may hold promise in oncology .
Biological Activity
1-(4-Methoxybenzyl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzyl isocyanate with 1-phenylpyrrolidine. The compound can be characterized using various spectroscopic techniques including NMR and mass spectrometry, which confirm its molecular structure and purity .
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. Specific tests have shown that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition at low concentrations, indicating its potential as a therapeutic agent .
Anticancer Properties
Research has also explored the compound's anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, with mechanisms involving the modulation of key signaling pathways such as the PI3K/Akt pathway. The compound was noted to inhibit cell proliferation and promote cell cycle arrest in certain cancer types .
Neuroprotective Effects
The neuroprotective effects of this compound have been investigated in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering protection against conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic applicability in neuropharmacology .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to act as a modulator of various receptors and enzymes involved in cellular signaling pathways. The presence of the methoxy group enhances lipophilicity, improving membrane permeability and receptor binding affinity .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
